molecular formula C8H7BrFNO2 B12960911 (R)-2-Amino-2-(5-bromo-2-fluorophenyl)acetic acid

(R)-2-Amino-2-(5-bromo-2-fluorophenyl)acetic acid

Cat. No.: B12960911
M. Wt: 248.05 g/mol
InChI Key: LVTNZYPYXDVQNG-SSDOTTSWSA-N
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Description

®-2-Amino-2-(5-bromo-2-fluorophenyl)acetic acid is a chiral amino acid derivative characterized by the presence of bromine and fluorine atoms on its phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(5-bromo-2-fluorophenyl)acetic acid typically involves multi-step organic reactions. One common approach is the bromination and fluorination of a phenylacetic acid precursor, followed by amination. The reaction conditions often require the use of specific catalysts and reagents to ensure the selective introduction of bromine and fluorine atoms at the desired positions on the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification methods, such as crystallization and chromatography, ensures the high purity of the final product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amino acid derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Oxo derivatives of the amino acid.

    Reduction: Reduced amino acid derivatives.

    Substitution: Substituted phenylacetic acid derivatives.

Scientific Research Applications

Chemistry: In chemistry, ®-2-Amino-2-(5-bromo-2-fluorophenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of novel organic compounds.

Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. Its chiral nature allows for the exploration of enantioselective processes and the development of chiral drugs.

Medicine: In medicinal chemistry, ®-2-Amino-2-(5-bromo-2-fluorophenyl)acetic acid is investigated for its potential therapeutic applications. Its structural similarity to natural amino acids makes it a candidate for the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties are leveraged in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(5-bromo-2-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    2-Amino-2-phenylacetic acid: Lacks the bromine and fluorine substituents, resulting in different chemical and biological properties.

    2-Amino-2-(4-bromo-2-fluorophenyl)acetic acid: Similar structure but with different substitution pattern on the phenyl ring.

    2-Amino-2-(5-chloro-2-fluorophenyl)acetic acid: Chlorine substituent instead of bromine, leading to variations in reactivity and applications.

Uniqueness: ®-2-Amino-2-(5-bromo-2-fluorophenyl)acetic acid is unique due to the specific positioning of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

(2R)-2-amino-2-(5-bromo-2-fluorophenyl)acetic acid

InChI

InChI=1S/C8H7BrFNO2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1

InChI Key

LVTNZYPYXDVQNG-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)[C@H](C(=O)O)N)F

Canonical SMILES

C1=CC(=C(C=C1Br)C(C(=O)O)N)F

Origin of Product

United States

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